4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine
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Overview
Description
4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine typically involves the reaction of 4-methyl-5-(1-morpholinoethyl)pyrimidine with an amine source under specific conditions. One common method involves the use of ammonium thiocyanate and benzylidene acetones, followed by a series of steps including ring closure, aromatization, S-methylation, and oxidation to methylsulfonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer properties.
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Uniqueness
4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine is unique due to its specific structural features and the presence of the morpholinoethyl group, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
4-methyl-5-(1-morpholin-4-ylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H18N4O/c1-8-10(7-13-11(12)14-8)9(2)15-3-5-16-6-4-15/h7,9H,3-6H2,1-2H3,(H2,12,13,14) |
InChI Key |
FHKFKHPUTHOSDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(C)N2CCOCC2)N |
Origin of Product |
United States |
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